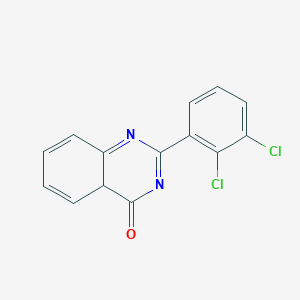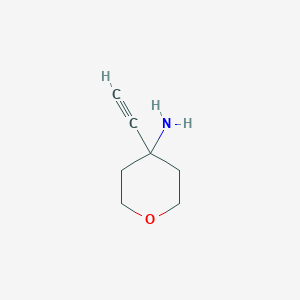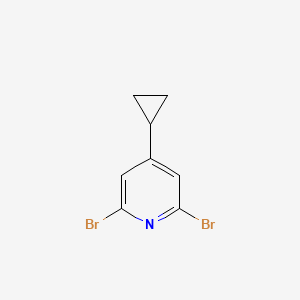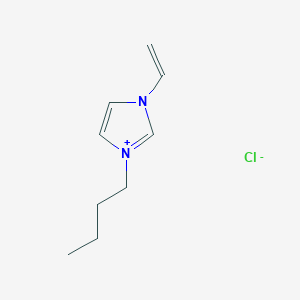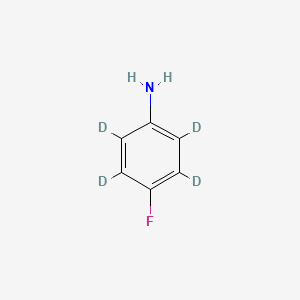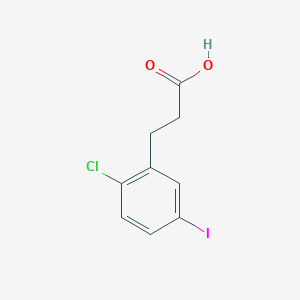
5-Amino-2-fluoro-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-fluoro-4-nitrophenol: is an organic compound with the molecular formula C6H5FN2O3 It is a derivative of phenol, characterized by the presence of amino, fluoro, and nitro functional groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoro-4-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by a reduction process to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-fluoro-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted phenols with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-2-fluoro-4-nitrophenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The presence of the amino and nitro groups can be exploited to design drugs with enhanced activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-fluoro-4-nitrophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo redox reactions. The fluoro group can influence the compound’s electronic properties and reactivity. These interactions can affect various biological pathways and chemical processes, making the compound useful in diverse applications.
Comparación Con Compuestos Similares
2-Amino-5-fluoro-4-nitrophenol: Similar structure but different positioning of functional groups.
2-Nitrophenol: Lacks the amino and fluoro groups, leading to different chemical properties.
4-Nitrophenol: Similar to 2-nitrophenol but with the nitro group in a different position.
Uniqueness: 5-Amino-2-fluoro-4-nitrophenol is unique due to the combination of amino, fluoro, and nitro groups on the phenol ringThe presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity, making it valuable for specific industrial and research applications .
Propiedades
Fórmula molecular |
C6H5FN2O3 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
5-amino-2-fluoro-4-nitrophenol |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 |
Clave InChI |
PDSQJRWWUUXOQL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
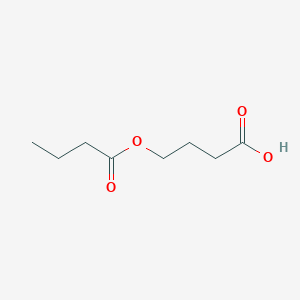

![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

